

Deucrictribant's Safety Profile: A Comparative Analysis for Hereditary Angioedema (HAE) Treatment

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Compound of Interest

Compound Name: *Deucrictribant*

Cat. No.: *B10821495*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of **Deucrictribant**, an investigational oral bradykinin B2 receptor antagonist, with other approved medications for the treatment of Hereditary Angioedema (HAE). The information is compiled from publicly available clinical trial data to assist researchers and drug development professionals in their understanding of the current HAE treatment landscape.

Executive Summary

Hereditary Angioedema is a rare genetic disorder characterized by recurrent episodes of severe swelling. While several therapeutic options are available, the development of new treatments with improved safety and administration routes remains a key focus of research. **Deucrictribant**, an oral medication, offers a potential alternative to injectable therapies. This guide benchmarks its safety against Icatibant, a subcutaneously administered bradykinin B2 receptor antagonist, and two plasma kallikrein inhibitors, Lanadelumab (subcutaneous) and Berotralstat (oral).

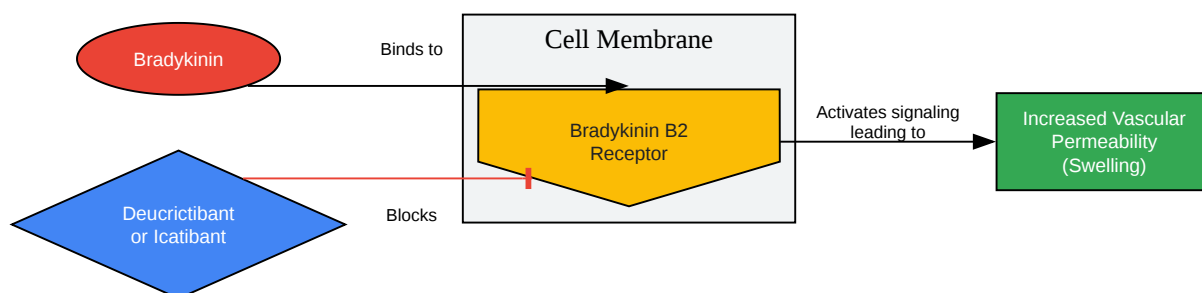
Comparative Safety Analysis

The following table summarizes the key safety findings from pivotal clinical trials for **Deucrictribant** and its comparators.

Medication (Trial)	Mechanism of Action	Common Adverse Events (>10%)	Serious Adverse Events (Drug-Related)
Deucricitibant (RAPIDe-3)	Bradykinin B2 Receptor Antagonist	Well-tolerated with no treatment-related serious adverse events reported in the RAPIDe-3 trial.[1][2] Safety profile consistent with completed and ongoing studies.[1][2]	No treatment-related serious adverse events reported.[1][2]
Icatibant (FAST-3)	Bradykinin B2 Receptor Antagonist	Injection site reactions (almost all patients, 97%), including redness and swelling. [3] Other common reactions (>1%) include fever, increased transaminases, dizziness, and rash.[3]	Two serious adverse events (arrhythmia and noncardiac chest pain) were considered possibly related to icatibant in the open-label extension of the FAST-3 study.[4]
Lanadelumab (HELP Study)	Plasma Kallikrein Inhibitor	Injection site reactions (pain, erythema, bruising), viral upper respiratory tract infection, headache. [5]	No treatment-related serious adverse events reported.[6]
Berotralstat (APeX-2)	Plasma Kallikrein Inhibitor	Abdominal pain, vomiting, diarrhea, back pain, and gastroesophageal reflux disease.	No drug-related serious treatment-emergent adverse events occurred.[7]

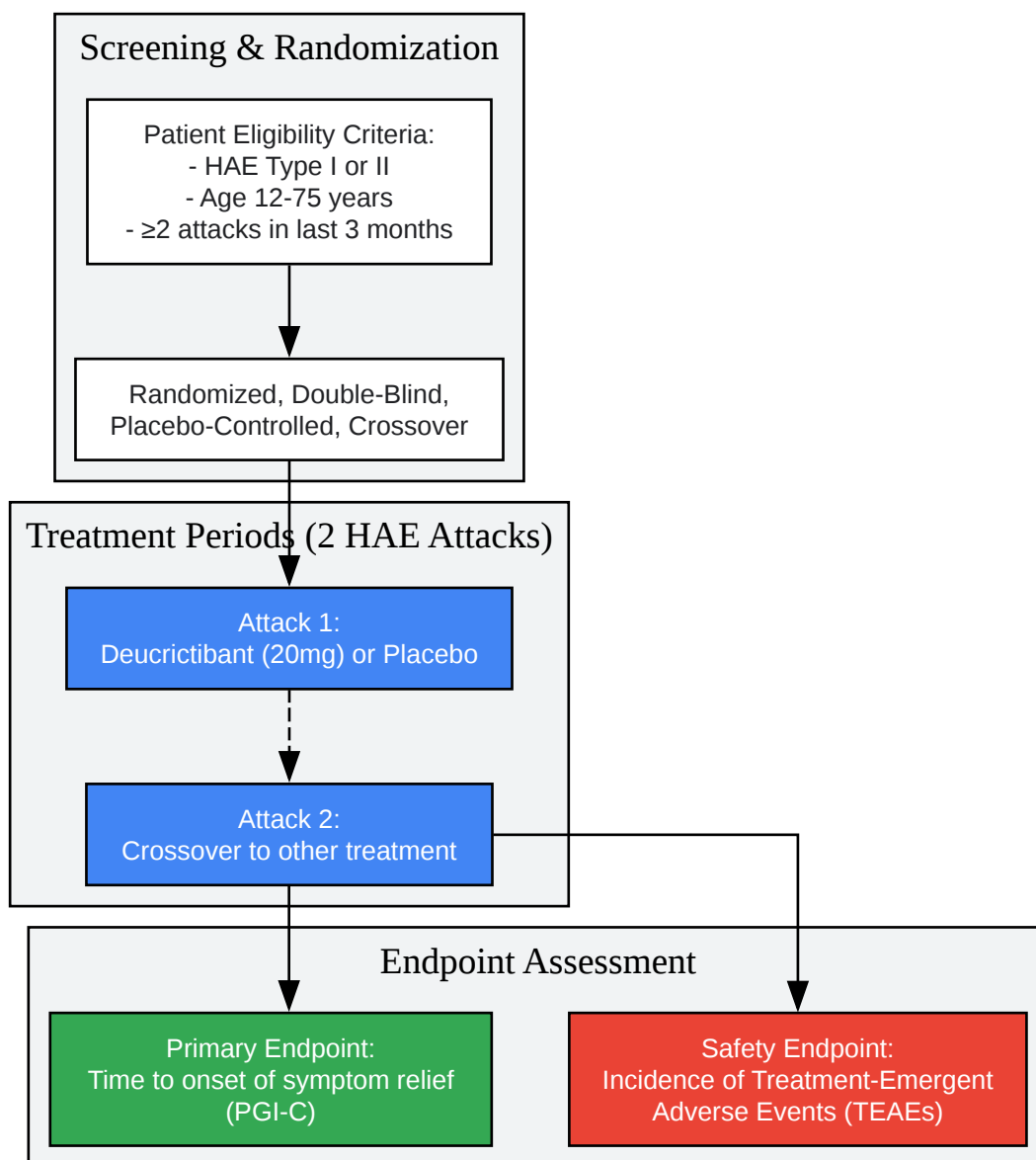
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and study designs, the following diagrams are provided.



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Diagram 1: Mechanism of Bradykinin B2 Receptor Antagonists.



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